![molecular formula C15H21F3O B115390 Éter de octilo [2-(trifluorometil)fenilo] CAS No. 155056-55-6](/img/structure/B115390.png)
Éter de octilo [2-(trifluorometil)fenilo]
Descripción general
Descripción
Octyl [2-(trifluoromethyl)phenyl] ether: is an organic compound with the molecular formula C15H21F3O and a molecular weight of 274.32 g/mol . It is also known as 2-(Octyloxy)benzotrifluoride. This compound is characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a trifluoromethyl group. It is commonly used as a plasticizer with a high dielectric constant, making it useful in membranes for electrodes .
Aplicaciones Científicas De Investigación
Octyl [2-(trifluoromethyl)phenyl] ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in proteomics research for protein solubilization due to its amphiphilic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl [2-(trifluoromethyl)phenyl] ether typically involves the Williamson ether synthesis. This method includes the reaction of an octyl halide (such as octyl bromide) with 2-(trifluoromethyl)phenol in the presence of a base. The reaction proceeds as follows:
Reactants: Octyl bromide and 2-(trifluoromethyl)phenol.
Base: Commonly used bases include sodium hydroxide or potassium hydroxide.
Solvent: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Conditions: The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of Octyl [2-(trifluoromethyl)phenyl] ether follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity levels.
Quality Control: Analytical techniques such as gas chromatography are used to ensure the product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octyl [2-(trifluoromethyl)phenyl] ether can undergo oxidation reactions, particularly at the octyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Oxidation: Formation of octanoic acid or 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of octanol or 2-(trifluoromethyl)phenol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of Octyl [2-(trifluoromethyl)phenyl] ether is primarily based on its amphiphilic nature:
Protein Solubilization: The hydrophobic octyl group interacts with hydrophobic regions of proteins, aiding in their solubilization.
Molecular Targets: The compound targets hydrophobic regions of proteins and other biomolecules, facilitating their solubilization and stabilization.
Comparación Con Compuestos Similares
Octyl [2-(trifluoromethyl)phenyl] ether can be compared with other similar compounds such as:
2-(Octyloxy)benzotrifluoride: Similar structure but different functional groups.
2-(Dodecyloxy)benzotrifluoride: Longer alkyl chain, leading to different solubility and interaction properties.
2-(Trifluoromethyl)anisole: Lacks the long alkyl chain, resulting in different amphiphilic properties.
Uniqueness: Octyl [2-(trifluoromethyl)phenyl] ether is unique due to its combination of a long hydrophobic octyl chain and an electron-withdrawing trifluoromethyl group on the aromatic ring. This structure imparts distinct amphiphilic properties, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-octoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3O/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(16,17)18/h7-8,10-11H,2-6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERRBVYEVFOYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402327 | |
| Record name | Octyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155056-55-6 | |
| Record name | Octyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




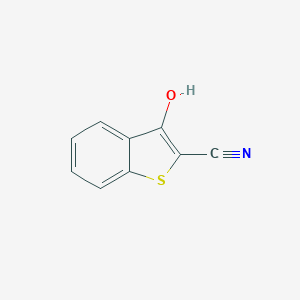

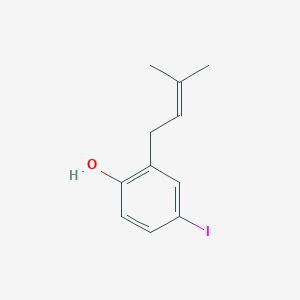


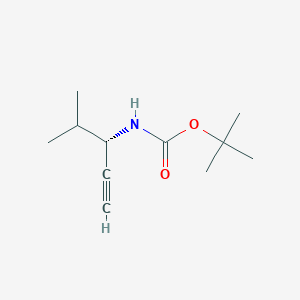
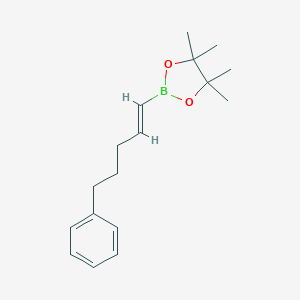

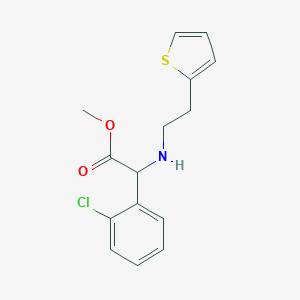
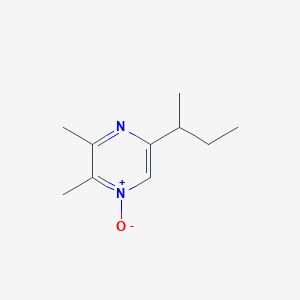

![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
